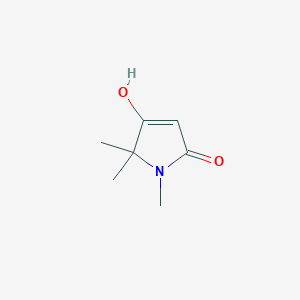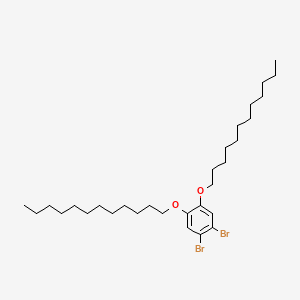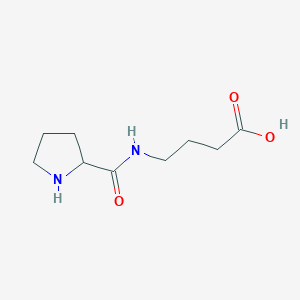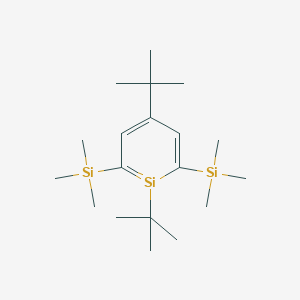![molecular formula C27H45N3O2 B14307299 2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide CAS No. 113276-89-4](/img/structure/B14307299.png)
2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide typically involves a diazotization reaction followed by coupling with an appropriate amine. The process begins with the diazotization of 3-methylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dioctyl-3-oxobutanamide under basic conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activities or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid
- (E)-1-((6-Methoxybenzo[d]thiazole-2-yl)diazenyl)naphthalene-2,6-diol
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
Uniqueness
2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide is unique due to its specific structural features, such as the presence of the N,N-dioctyl-3-oxobutanamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its potential use as a dye and in biological research.
Properties
CAS No. |
113276-89-4 |
|---|---|
Molecular Formula |
C27H45N3O2 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
2-[(3-methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide |
InChI |
InChI=1S/C27H45N3O2/c1-5-7-9-11-13-15-20-30(21-16-14-12-10-8-6-2)27(32)26(24(4)31)29-28-25-19-17-18-23(3)22-25/h17-19,22,26H,5-16,20-21H2,1-4H3 |
InChI Key |
UBNJMAGPJLELKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C(C(=O)C)N=NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)

![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)

![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)

![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)


